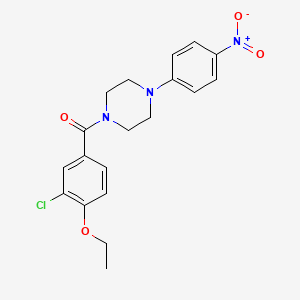![molecular formula C12H14ClN3O4 B5230665 [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride, also known as MNIMH, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of certain enzymes involved in tumor growth. [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has several advantages for use in lab experiments, including its relatively low toxicity and its ability to selectively target cancer cells. However, [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride is still in the early stages of research, and more studies are needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are several potential future directions for research on [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride. One area of interest is in the development of new drugs based on [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride, either as a standalone treatment or in combination with other drugs. Another area of interest is in the study of [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride's mechanism of action, which could help to identify new targets for cancer and inflammation treatments. Additionally, more studies are needed to determine the optimal dosage and administration of [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride for different applications.
Métodos De Síntesis
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzaldehyde with imidazole in the presence of a reducing agent. The resulting intermediate is then treated with methanol and hydrochloric acid to yield [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride.
Aplicaciones Científicas De Investigación
[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. [1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride has been shown to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Propiedades
IUPAC Name |
[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4.ClH/c1-19-11-3-2-9(6-10(11)15(17)18)7-14-5-4-13-12(14)8-16;/h2-6,16H,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTQEFQQWNPUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN=C2CO)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5705605 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)





![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-dimethoxybenzyl)benzamide](/img/structure/B5230682.png)
![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)